5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide
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Overview
Description
5,5-Diphenyl-2-thiabicyclo[210]pentane 2,2-dioxide is a complex organic compound with the molecular formula C₁₆H₁₄O₂S This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a involving a diene and a dienophile. This step forms the basic bicyclic structure.
Introduction of the Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the bicyclic core in the presence of a Lewis acid catalyst.
Oxidation: The sulfur atom in the bicyclic core is oxidized to form the dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The sulfur atom and phenyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylbicyclo[2.2.0]pentane: Similar bicyclic structure but lacks the sulfur atom and phenyl groups.
Bicyclo[2.1.0]pentane: Basic bicyclic structure without additional functional groups.
Uniqueness
5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide is unique due to its combination of a bicyclic core, sulfur atom, and phenyl groups. This combination imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
23263-93-6 |
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Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
5,5-diphenyl-2λ6-thiabicyclo[2.1.0]pentane 2,2-dioxide |
InChI |
InChI=1S/C16H14O2S/c17-19(18)11-14-15(19)16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
IQHUDICJPKKSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)S1(=O)=O |
Origin of Product |
United States |
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